4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated pyrazole undergoes aminomethylation with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenols.
Scientific Research Applications
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Ethylpyrazol-4-yl)methylamino]benzoic acid
- 2-[(1-Ethylpyrazol-4-yl)methylamino]ethanol
Uniqueness
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2;/h4-6,9-10,15,18H,3,7-8H2,1-2H3;1H |
InChI Key |
NDWJNRBSDYWYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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